molecular formula C9H5BrN2O3 B13903963 8-bromo-6-nitro-1H-quinolin-2-one

8-bromo-6-nitro-1H-quinolin-2-one

Cat. No.: B13903963
M. Wt: 269.05 g/mol
InChI Key: WADJJNBDJULHOY-UHFFFAOYSA-N
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Description

8-Bromo-6-nitro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 6th position on the quinolin-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-nitro-1H-quinolin-2-one typically involves the bromination and nitration of quinolin-2-one derivatives. One common method includes the bromination of 6-nitroquinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-nitro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-bromo-6-nitro-1H-quinolin-2-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the bromine atom can facilitate binding to specific protein targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6-nitro-1H-quinolin-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

8-bromo-6-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h1-4H,(H,11,13)

InChI Key

WADJJNBDJULHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)[N+](=O)[O-])Br

Origin of Product

United States

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